1-(2-chloroethyl)-5-methyl-1H-pyrazole
Description
Significance of Pyrazole (B372694) Heterocycles in Modern Organic and Medicinal Chemistry
Pyrazole and its derivatives are a cornerstone of modern heterocyclic chemistry, valued for their diverse chemical reactivity and broad spectrum of biological activities. globalresearchonline.netmdpi.commdpi.com The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry. mdpi.comnih.govnih.gov This means its structure is frequently found in compounds that exhibit potent pharmacological effects, making it a valuable building block in drug discovery. numberanalytics.comnih.gov
The pharmacological significance of pyrazoles is extensive, with derivatives demonstrating a wide array of activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, antidepressant, and anticonvulsant properties. globalresearchonline.netontosight.aimdpi.comnih.gov The presence of the pyrazole nucleus is a key feature in several commercially successful drugs. nih.gov For instance, Celecoxib is a well-known anti-inflammatory drug, and other pyrazole-based agents are used as antipsychotics, analgesics, and anti-obesity treatments. nih.govnih.gov
Beyond medicine, pyrazole derivatives have found numerous applications in agrochemicals as fungicides, insecticides, and herbicides. globalresearchonline.netnumberanalytics.comwikipedia.org They are also utilized in materials science for the development of dyes, fluorescent substances, luminescent compounds, and conducting polymers. globalresearchonline.netmdpi.comnumberanalytics.com This wide-ranging utility stems from the unique chemical properties of the pyrazole ring, which can be readily functionalized at various positions to fine-tune its physical, chemical, and biological characteristics. numberanalytics.compharmaguideline.com
| Field | Specific Application | Reference Example(s) |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory, Analgesic | Celecoxib, Difenamizole nih.gov |
| Medicinal Chemistry | Anticancer | Crizotinib mdpi.com |
| Medicinal Chemistry | Antimicrobial, Antifungal | General research findings nih.govontosight.aiconnectjournals.com |
| Medicinal Chemistry | Antidepressant, Tranquilizer | Fezolamine, Mepiprazole mdpi.com |
| Agrochemicals | Fungicides, Insecticides, Herbicides | Fipronil, Tebuconazole numberanalytics.comwikipedia.org |
| Materials Science | Dyes, Fluorescent Agents | Azopyrazolones globalresearchonline.net |
Foundational Research and Historical Context of Pyrazole Derivatives
The study of pyrazoles has a rich history dating back to the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. wikipedia.orgontosight.aiproquest.com Foundational work on the synthesis of this heterocyclic system was established around the same time. Knorr also developed one of the most classic and enduring methods for pyrazole synthesis: the condensation reaction between 1,3-dicarbonyl compounds (like β-diketones) and hydrazine (B178648) derivatives. numberanalytics.comnih.gov This method, known as the Knorr pyrazole synthesis, remains a fundamental approach for creating substituted pyrazoles. nih.gov
The parent compound, pyrazole itself, was first synthesized by Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. globalresearchonline.netproquest.com Another early synthesis was developed by Hans von Pechmann in 1898, who prepared pyrazole from acetylene (B1199291) and diazomethane. wikipedia.org While pyrazoles were initially products of laboratory synthesis, their presence in nature was confirmed much later. In 1959, the first naturally occurring pyrazole derivative, 1-pyrazolyl-alanine, was isolated from watermelon seeds, highlighting the biological relevance of this heterocyclic core. wikipedia.orgproquest.comorientjchem.org These pioneering discoveries laid the groundwork for over a century of research into the synthesis, reactivity, and application of this vital class of compounds. proquest.com
Unique Chemical Architecture and Research Interest in 1-(2-Chloroethyl)-5-methyl-1H-pyrazole and its Analogues
The specific compound this compound possesses a unique chemical architecture that makes it a valuable synthetic intermediate. publishatcj.comnih.gov Its structure combines the stable, aromatic 5-methyl-1H-pyrazole ring with a reactive 1-(2-chloroethyl) substituent. The pyrazole ring acts as a robust scaffold, while the chloroethyl group serves as a versatile functional handle for further chemical transformations.
| Property | Value |
|---|---|
| Molecular Formula | C6H9ClN2 nih.gov |
| Molecular Weight | 144.60 g/mol |
| CAS Number | 96450-54-3 |
Research interest in this compound and its analogues stems primarily from their utility as precursors in organic synthesis. The presence of the chloroethyl group allows for a variety of subsequent reactions. A key example is its use in the synthesis of 1-vinylpyrazoles. Through a process of dehydrochlorination, where the chloroethyl group is treated with a base, the corresponding 1-vinylpyrazole is formed. nih.gov This transformation is significant because vinylpyrazoles are important monomers for creating specialized polymers and are themselves useful building blocks for more complex molecules. nih.gov
Furthermore, research has demonstrated the use of substituted 1-(2-chloroethyl)pyrazole derivatives in the synthesis of novel organochalcogenides (compounds containing sulfur, selenium, or tellurium). publishatcj.com In these studies, the 1-(2-chloroethyl)pyrazole moiety is reacted with chalcogenide reagents to form new molecules with potential applications in materials science and biology. publishatcj.com This highlights the role of this compound and its analogues as versatile intermediates, enabling the construction of diverse and complex chemical structures.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloroethyl)-5-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-6-2-4-8-9(6)5-3-7/h2,4H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWVCTCNJGSFCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548820 | |
| Record name | 1-(2-Chloroethyl)-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96450-54-3 | |
| Record name | 1-(2-Chloroethyl)-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 1 2 Chloroethyl 5 Methyl 1h Pyrazole and Its Analogues
Reactivity of the Chloroethyl Moiety
The 1-(2-chloroethyl) group is a key functional handle that dictates a significant portion of the molecule's reactivity. The presence of an electronegative chlorine atom at the terminus of the ethyl chain makes the adjacent carbon atom susceptible to nucleophilic attack and also facilitates elimination reactions.
The terminal chlorine atom of the 2-chloroethyl group is a competent leaving group, enabling its substitution by a variety of nucleophiles. This reaction typically follows an SN2 pathway. A prominent and synthetically valuable transformation is the base-induced dehydrochlorination, which results in the elimination of hydrogen chloride to form the corresponding 1-vinylpyrazole. nih.gov This elimination reaction is a crucial step as it converts the saturated ethyl side chain into a reactive vinyl group, opening up further synthetic possibilities. nih.gov
The reaction with strong bases, such as potassium hydroxide (B78521) in ethanol (B145695), facilitates the removal of a proton from the carbon adjacent to the pyrazole (B372694) ring and the subsequent expulsion of the chloride ion. nih.gov This process is a cornerstone in the synthesis of vinylpyrazoles from their 1-(2-haloethyl) precursors. nih.gov
| Reactant/Condition | Product | Reaction Type |
|---|---|---|
| Potassium Hydroxide (KOH) in Ethanol | 5-Methyl-1-vinyl-1H-pyrazole | Dehydrochlorination (Elimination) |
| Sodium Azide (B81097) (NaN₃) | 1-(2-Azidoethyl)-5-methyl-1H-pyrazole | Nucleophilic Substitution |
| Potassium Cyanide (KCN) | 3-(5-Methyl-1H-pyrazol-1-yl)propanenitrile | Nucleophilic Substitution |
| Ammonia (NH₃) | 2-(5-Methyl-1H-pyrazol-1-yl)ethanamine | Nucleophilic Substitution |
The chloroethyl group can act as an electrophile in intramolecular reactions, leading to the formation of fused heterocyclic systems. This occurs when a nucleophilic center is present elsewhere in the molecule, typically as a substituent on the pyrazole ring.
A notable example involves analogues such as 1-(2-bromoethyl)-5-hydroxypyrazoles. In the presence of a base, the hydroxyl group at the C5 position is deprotonated to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon bearing the halogen on the side chain, displacing the halide ion and resulting in the formation of a new ring. This intramolecular SN2 reaction yields fused bicyclic systems like 2,3-dihydro-pyrazolo[3,2-b]oxazoles. nih.gov This strategy highlights the potential of the haloethyl group to participate in ring-closing reactions, providing a direct route to more complex molecular architectures. Such cyclization is a key strategy in constructing diverse heterocyclic scaffolds from appropriately functionalized N-(2-haloethyl)azoles. nih.gov
Pyrazole Ring Reactivity
The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. In 1-(2-chloroethyl)-5-methyl-1H-pyrazole, the nitrogen at position 1 (N1) is substituted, which prevents tautomerism. The ring itself is electron-rich, making it susceptible to electrophilic attack, while the pyridine-like nitrogen at position 2 (N2) retains its basic and nucleophilic character.
Pyrazoles readily undergo electrophilic aromatic substitution, with the reaction site being highly regioselective. Due to the electron-withdrawing nature of the nitrogen atoms, the C3 and C5 positions are deactivated towards electrophilic attack. Consequently, electrophilic substitution occurs almost exclusively at the C4 position. rrbdavc.orgresearchgate.net
In this compound, the N1-chloroethyl and C5-methyl groups influence the reactivity of the ring. The methyl group at C5 is an electron-donating group, which activates the ring towards electrophilic attack, further favoring substitution at the adjacent C4 position. Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to yield the corresponding 4-substituted derivatives as the major products. scribd.comsemanticscholar.orgresearchgate.net For instance, nitration with a mixture of nitric acid and sulfuric acid introduces a nitro group at the C4 position. semanticscholar.orgcdnsciencepub.com Similarly, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would lead to the 4-bromo or 4-chloro derivatives, respectively. researchgate.netbeilstein-archives.org
| Reaction | Reagent | Expected Major Product |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 1-(2-Chloroethyl)-5-methyl-4-nitro-1H-pyrazole |
| Bromination | Br₂ or NBS | 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole |
| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |
| Vilsmeier-Haack Formylation | POCl₃ / DMF | This compound-4-carbaldehyde |
With the N1 position occupied by the chloroethyl group, the remaining reactive nitrogen is the sp²-hybridized, pyridine-like N2 atom. This nitrogen atom possesses a lone pair of electrons in the plane of the ring and is both basic and nucleophilic. nih.gov
The primary reaction involving the N2 atom is quaternization. When 1-substituted pyrazoles are treated with alkylating agents, such as alkyl halides, the N2 atom can act as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This results in the formation of a positively charged 1,2-dialkylpyrazolium salt. rrbdavc.orgresearchgate.net For example, reaction of this compound with an agent like methyl iodide would be expected to yield 1-(2-chloroethyl)-2,5-dimethyl-1H-pyrazolium iodide. This quaternization process is a common reactivity pathway for N1-substituted pyrazoles and is crucial for the synthesis of pyrazolium-based ionic liquids and other materials. researchgate.netresearchgate.net Under certain conditions, this reaction can be reversible, leading to an equilibrium between the pyrazole and the pyrazolium (B1228807) salt through a dequaternization process. researchgate.net
Transformations to Complex Heterocyclic Systems
The unique combination of a reactive side chain and a versatile aromatic core makes this compound a valuable precursor for the synthesis of more complex, often fused, heterocyclic systems.
One of the most effective strategies involves the initial transformation of the chloroethyl group into a vinyl group via dehydrochlorination, as discussed in section 3.1.1. The resulting 5-methyl-1-vinyl-1H-pyrazole is an activated alkene and can participate in various cycloaddition reactions. For example, it can act as a dienophile or a dipolarophile in Diels-Alder and 1,3-dipolar cycloaddition reactions, respectively, to construct new six- or five-membered rings fused to other systems.
Another powerful approach is the intramolecular cyclization described in section 3.1.2. By introducing a suitable nucleophile at the C5 position (or C3), the chloroethyl group can be used to construct a fused ring, leading to bicyclic systems such as pyrazolo[1,5-a]pyridines, pyrazolo[3,2-b]oxazoles, or other related structures. nih.govclockss.orgorganic-chemistry.org
Furthermore, analogues of this pyrazole, particularly those bearing an amino group, are key intermediates in the synthesis of fused pyrimidine (B1678525) systems. 5-Aminopyrazoles, for instance, react with 1,3-dielectrophiles to form pyrazolo[1,5-a]pyrimidines, a scaffold of significant interest in medicinal chemistry. researchgate.netresearchgate.net The N1-substituent plays a critical role in directing the regiochemistry of these cyclocondensation reactions.
| Strategy | Key Intermediate | Reaction Type | Resulting System |
|---|---|---|---|
| Dehydrochlorination followed by Cycloaddition | 5-Methyl-1-vinyl-1H-pyrazole | Diels-Alder or [2+2] Cycloaddition | Polycyclic systems with a pyrazole core |
| Intramolecular Nucleophilic Substitution | 1-(2-Chloroethyl)-5-(nucleophilically substituted)-1H-pyrazole | Intramolecular SN2 | Fused bicyclic systems (e.g., Pyrazolo-oxazoles) |
| Cyclocondensation of Analogues | 5-Amino-1-(2-chloroethyl)pyrazole analogue | Condensation with 1,3-dicarbonyl compounds | Pyrazolo[1,5-a]pyrimidines |
Formation of Fused Polycyclic Pyrazoles (e.g., pyrazolo[3,4-f]nih.govresearchgate.netrsc.orgmdpi.comtetrazepinones)
The 1-(2-chloroethyl)pyrazole scaffold serves as a versatile precursor for the synthesis of complex heterocyclic systems, including fused polycyclic pyrazoles. Research has demonstrated the utility of analogues, such as those incorporating the 2-chloroethyl group at the C3 position, in constructing novel tetrazepinone-fused pyrazoles. These structures are of interest due to their potential applications in medicinal chemistry.
A notable example is the multi-step synthesis of 3-(2-chloroethyl)-5-methyl-6-phenyl-8-(trifluoromethyl)-5,6-dihydropyrazolo[3,4-f] nih.govresearchgate.netrsc.orgmdpi.comtetrazepin-4-(3H)-one. nih.gov This process highlights the chemical transformations that pyrazole derivatives bearing a chloroethyl side chain can undergo to yield elaborate fused systems. The synthesis demonstrates how the pyrazole ring can be annulated with a seven-membered tetrazepine ring. nih.gov While the specific starting material is a C3-substituted analogue, the synthetic strategy provides insight into the potential reactivity of this compound in similar cyclization pathways for creating fused heterocyclic compounds. nih.govnih.gov The development of such fused systems is a significant area in heterocyclic chemistry. rsc.orgmdpi.comnih.govthieme-connect.demdpi.commdpi.com
The general approach involves the construction of a suitably functionalized pyrazole intermediate that can undergo cyclization to form the desired fused ring system. The presence of the chloroethyl group offers a reactive handle that can be involved in intramolecular reactions to close the larger ring.
Table 1: Illustrative Synthetic Pathway for a Fused Pyrazolo[3,4-f] nih.govresearchgate.netrsc.orgmdpi.comtetrazepinone
| Step | Reactants | Key Transformation | Product |
|---|---|---|---|
| 1 | Substituted pyrazole precursor | Introduction of functional groups | Intermediate pyrazole with necessary substituents |
| 2 | Functionalized pyrazole | Reaction with an azide source | Formation of an azido-pyrazole intermediate |
| 3 | Azido-pyrazole intermediate | Intramolecular cyclization | Formation of the tetrazepine ring |
| 4 | Cyclized intermediate | Final modifications | Target pyrazolo[3,4-f] nih.govresearchgate.netrsc.orgmdpi.comtetrazepinone |
Cycloaddition Reactions of Derived N-Vinylpyrazoles (e.g., Diels-Alder reactions)
This compound is a key precursor for the synthesis of 5-methyl-1-vinyl-1H-pyrazole. This transformation is typically achieved through a dehydrochlorination reaction. The resulting N-vinylpyrazole is a valuable building block in organic synthesis, particularly in cycloaddition reactions where it can function as a dienophile. nih.govresearchgate.net
The reactivity of N-vinylpyrazoles in Diels-Alder reactions has been a subject of study. nih.gov The vinyl group, being electron-deficient due to the adjacent pyrazole ring, can react with various dienes to form complex cyclic adducts. This [4+2] cycloaddition is an efficient method for constructing six-membered rings with a high degree of stereochemical control. nih.govchemtube3d.com
Research involving 5-methyl-1-vinylpyrazole and its isomer, 3-methyl-1-vinylpyrazole, has explored their behavior as dienophiles in reactions with dienes such as cyclohexa-1,3-diene. nih.govresearchgate.net These reactions typically require elevated temperatures to proceed, affording the corresponding Diels-Alder adducts in modest yields. The spatial arrangement of the vinyl group does not appear to significantly influence the course of the cycloaddition. researchgate.net
Furthermore, N-vinylpyrazoles can participate in [2+2] cycloaddition reactions. For instance, the reaction of 1-vinylpyrazoles with tetracyanoethylene (B109619) in aprotic solvents yields 1-(2,2,3,3-tetracyanocyclobutyl)pyrazoles. nih.gov The reactivity in these reactions is influenced by the substituents on the pyrazole ring; methyl derivatives like 5-methyl-1-vinylpyrazole require heating to facilitate the reaction. nih.gov
Table 2: Cycloaddition Reactions of Methyl-1-vinylpyrazoles
| Vinylpyrazole Reactant | Diene/Dienophile | Reaction Type | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 5-Methyl-1-vinylpyrazole | Cyclohexa-1,3-diene | [4+2] Diels-Alder | 180 °C | N-(5-methyl-1H-pyrazol-1-yl)bicyclo[2.2.2]oct-2-ene | Low |
| 3-Methyl-1-vinylpyrazole | Cyclohexa-1,3-diene | [4+2] Diels-Alder | 180 °C | N-(3-methyl-1H-pyrazol-1-yl)bicyclo[2.2.2]oct-2-ene | Low |
| Methyl-1-vinylpyrazole | Tetracyanoethylene | [2+2] Cycloaddition | Benzene, 80 °C | 1-(2,2,3,3-Tetracyanocyclobutyl)-methyl-1H-pyrazole | Not specified |
Mechanistic Investigations into Reactions Involving 1 2 Chloroethyl 5 Methyl 1h Pyrazole
Elucidation of Reaction Pathways and Identification of Intermediates
The primary reaction pathways involving 1-(2-chloroethyl)-5-methyl-1H-pyrazole include its formation via N-alkylation of 5-methyl-1H-pyrazole and its subsequent conversion to other valuable chemical intermediates.
The synthesis of this compound typically proceeds through the N-alkylation of 5-methyl-1H-pyrazole with a suitable two-carbon electrophile, most commonly 1,2-dichloroethane (B1671644). The reaction is understood to follow a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the pyrazole (B372694) nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dichloroethane, leading to the displacement of a chloride ion.
A key intermediate in this synthesis is the pyrazolium (B1228807) salt, which is formed transiently upon the initial alkylation. The subsequent deprotonation of the pyrazole ring by a base regenerates the aromatic pyrazole system, yielding the final product.
One of the principal transformations of this compound is its dehydrochlorination to form 1-vinyl-5-methyl-1H-pyrazole. researchgate.net This elimination reaction is a crucial step in the synthesis of vinylpyrazoles, which are versatile monomers in polymer chemistry. The reaction is typically base-promoted and is believed to proceed through an E2 (bimolecular elimination) mechanism. In this concerted pathway, a base abstracts a proton from the carbon adjacent to the pyrazole ring, while simultaneously, the chloride ion is expelled.
Influence of Catalysis and Reaction Conditions on Reaction Outcome
The outcome of reactions involving this compound is highly dependent on the choice of catalysts and the specific reaction conditions employed. These factors can significantly influence reaction rates, yields, and even the type of product formed.
Catalysis:
Phase-transfer catalysis (PTC) has proven to be a particularly effective methodology for the synthesis of this compound. researchgate.net This technique is advantageous when dealing with reactants that are soluble in different, immiscible phases. In the N-alkylation of 5-methyl-1H-pyrazole with 1,2-dichloroethane, a quaternary ammonium (B1175870) salt is often used as the phase-transfer catalyst. The catalyst facilitates the transfer of the pyrazolate anion from the aqueous phase (where it is generated by a base) to the organic phase containing the alkylating agent, thereby accelerating the reaction. The use of PTC can lead to higher yields and milder reaction conditions compared to traditional methods. researchgate.netnih.gov
Reaction Conditions:
Several reaction parameters play a crucial role in directing the course of reactions involving this compound:
Base: The choice and strength of the base are critical for both the initial N-alkylation and the subsequent dehydrochlorination. In the synthesis of the title compound, bases such as potassium carbonate or sodium hydroxide (B78521) are commonly used to deprotonate the 5-methyl-1H-pyrazole. For the dehydrochlorination to the vinylpyrazole, stronger bases like potassium tert-butoxide are often employed to promote the elimination reaction. researchgate.net
Solvent: The polarity and proticity of the solvent can influence the reaction mechanism and rate. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, are often preferred for SN2 reactions as they can solvate the cation of the base while leaving the anion relatively free to act as a nucleophile.
Temperature: Temperature control is essential for optimizing yields and minimizing side reactions. Higher temperatures generally favor elimination reactions over substitution reactions. For instance, the dehydrochlorination of this compound is typically carried out at elevated temperatures. researchgate.net
The interplay of these factors is highlighted in the selective synthesis of either the chloroethyl derivative or the vinyl derivative. Milder conditions with a weaker base will favor the formation of this compound, while stronger bases and higher temperatures will drive the reaction towards the formation of 1-vinyl-5-methyl-1H-pyrazole.
| Catalyst/Condition | Reaction | Outcome |
| Phase-Transfer Catalyst | N-alkylation | Increased reaction rate and yield |
| Strong Base (e.g., t-BuOK) | Dehydrochlorination | Favors formation of 1-vinyl-5-methyl-1H-pyrazole |
| Elevated Temperature | Dehydrochlorination | Promotes elimination over substitution |
Applications in Advanced Chemical Research and Drug Discovery Endeavors Non Clinical
Role as Versatile Synthetic Intermediates and Building Blocks
The strategic placement of a reactive chloroethyl group on the pyrazole (B372694) ring makes 1-(2-chloroethyl)-5-methyl-1H-pyrazole a valuable building block in organic synthesis. This functionality allows for its use as a precursor in the creation of a diverse range of more complex molecules.
Precursors for Diverse Polyfunctional Pyrazoles
The chloroethyl moiety in this compound is a key functional group that can be readily transformed, making it an excellent starting material for the synthesis of various polyfunctional pyrazoles. The reactivity of the chlorine atom allows for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This versatility is a common feature among pyrazole derivatives, which are often used as synthons in the construction of more complex heterocyclic systems. beilstein-journals.orgresearchgate.net For instance, the chloroethyl group can be converted to other functionalities, paving the way for the synthesis of pyrazoles with multiple reactive sites, which are essential for creating libraries of compounds for screening purposes.
Scaffold for Novel Heterocyclic System Construction
The pyrazole ring system is a well-established scaffold in the design of novel heterocyclic compounds due to its chemical stability and the ability to be functionalized at multiple positions. mdpi.com this compound, with its reactive side chain, is particularly useful for constructing fused heterocyclic systems. The chloroethyl group can participate in intramolecular cyclization reactions, leading to the formation of bicyclic or polycyclic systems containing the pyrazole core. Such fused systems are of significant interest in medicinal chemistry as they can lead to compounds with unique three-dimensional shapes and biological activities. beilstein-journals.org
Exploration in Medicinal Chemistry Beyond Direct Pharmacology
While the direct pharmacological profile of this compound is not extensively documented, its primary value in medicinal chemistry lies in its role as a versatile scaffold and intermediate for creating new molecules with potential therapeutic applications.
Structure-Activity Relationship (SAR) Studies in Ligand Design (non-clinical)
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. The pyrazole scaffold is frequently utilized in such studies due to the ease with which substituents can be introduced at various positions on the ring. pharm.or.jpfrontiersin.orgnih.govnih.gov By systematically modifying the structure of pyrazole-based compounds and assessing their biological activity, researchers can identify key structural features required for potency and selectivity. frontiersin.org this compound can serve as a starting point for generating a library of analogues where the chloroethyl group is replaced with a variety of other substituents. These analogues can then be used to probe the binding pocket of a biological target and establish a comprehensive SAR.
| Modification Site | Potential Modifications | Purpose in SAR Studies |
| 2-Chloroethyl group | Substitution with different functional groups (e.g., amines, ethers, thiols) | To explore the impact of different substituents on binding affinity and selectivity. |
| Pyrazole Ring | Introduction of substituents at other positions | To investigate the role of the core scaffold in ligand-receptor interactions. |
Identification of Chemical Probes for Biological Systems
Chemical probes are essential tools for studying the function of proteins and other biological targets. An ideal chemical probe is potent, selective, and has a known mechanism of action. The pyrazole scaffold has been incorporated into numerous chemical probes due to its favorable physicochemical properties and synthetic accessibility. nih.gov this compound can be used as a precursor to synthesize tailored chemical probes. For example, the chloroethyl group can be used to attach a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, allowing for the visualization and isolation of the target protein.
Development of Analogues for Targeted Research
The development of analogues of a lead compound is a crucial step in drug discovery, aimed at improving its pharmacological properties, such as potency, selectivity, and metabolic stability. nih.govnih.govnih.gov The versatility of the pyrazole core makes it an attractive scaffold for the generation of such analogues. connectjournals.comfrontiersin.org Starting from this compound, a multitude of derivatives can be synthesized by modifying the chloroethyl side chain. These modifications can include altering the length of the alkyl chain, introducing different functional groups, or incorporating the side chain into a larger ring system. This approach allows for a systematic exploration of the chemical space around the initial scaffold, leading to the identification of new compounds with improved properties for targeted research.
Q & A
Basic: What synthetic methodologies are reported for 1-(2-chloroethyl)-5-methyl-1H-pyrazole, and how do reaction conditions influence yield?
Answer:
Synthesis typically involves cyclocondensation or nucleophilic substitution. For example:
- Cyclocondensation : Ethyl acetoacetate derivatives react with hydrazines under reflux, followed by chloroethylation using 2-chloroethylating agents (e.g., POCl₃ or chloroethyl halides) .
- Key parameters : Temperature (80–120°C), solvent polarity (DMF/water mixtures enhance coupling efficiency ), and catalyst choice (Pd(PPh₃)₄ for cross-coupling ).
- Yield optimization : Purification via column chromatography or recrystallization improves purity (>95% reported in analogous pyrazole syntheses ).
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
Prioritize:
- ¹H/¹³C NMR : Identify substituent positions (e.g., chloroethyl δ ~3.8–4.2 ppm; pyrazole ring protons δ ~6.2–7.5 ppm ).
- IR spectroscopy : Confirm C-Cl stretching (~650 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate molecular weight .
- X-ray crystallography : Resolves structural ambiguities (e.g., dihedral angles between substituents ).
Advanced: How can researchers address contradictions in reported biological activities of pyrazole derivatives?
Answer:
Contradictions often arise from assay variability or substituent effects. Strategies include:
- Standardized assays : Use consistent cell lines (e.g., MTT assays for cytotoxicity ).
- Structure-activity relationship (SAR) studies : Systematically modify the chloroethyl or methyl groups and compare bioactivity .
- Mechanistic studies : Employ molecular docking to assess binding affinity to target proteins (e.g., COX-2 or kinases ).
Advanced: What strategies improve regioselectivity in substitution reactions at the 2-chloroethyl group?
Answer:
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, reducing side reactions .
- Catalysts : Pd-mediated cross-coupling enhances selectivity for aryl/alkyl substitutions .
- Temperature control : Lower temperatures (0–25°C) minimize hydrolysis of the chloroethyl group .
Methodological: Design an experiment to evaluate hydrolytic stability of the 2-chloroethyl group under physiological conditions.
Answer:
- Protocol :
- Data interpretation : Calculate half-life (t₁/₂) and identify degradation products (e.g., hydroxylated derivatives ).
Methodological: What safety protocols are critical for handling chlorinated pyrazoles in the lab?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
